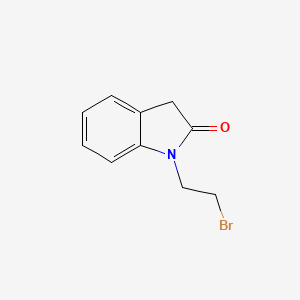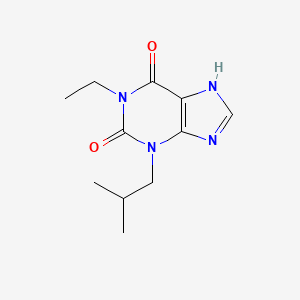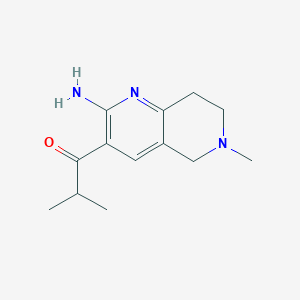![molecular formula C7H2BrN3S B11873043 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a cyano group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a brominated pyridine derivative with a thioamide under specific conditions to form the desired thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up techniques would apply, including optimization of reaction conditions for yield and purity, as well as the use of continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Cyclization Reactions: The cyano group can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the thiazole ring relative to the pyridine ring.
Thiazolo[5,4-b]pyridines: These analogs also feature a thiazole ring fused to a pyridine ring but with different substitution patterns and potential biological activities.
Uniqueness
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and cyano substituents make it a versatile intermediate for further chemical modifications, enhancing its utility in various research applications .
Propriétés
Formule moléculaire |
C7H2BrN3S |
|---|---|
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2BrN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H |
Clé InChI |
CWZQCDZBHJAARD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=N1)SC(=N2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)



![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)

![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)




